molecular formula C13H15Cl2NO2 B2707214 4-(2,4-Dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one CAS No. 1164488-28-1

4-(2,4-Dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one

Cat. No. B2707214
CAS RN: 1164488-28-1
M. Wt: 288.17
InChI Key: LFHLBTPPLHEZBM-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one, also known as 4-DAP, is a synthetic chemical compound used for a variety of applications in the scientific research field. It is a potent agonist of the NMDA receptor, a type of glutamate receptor, and is used to study the effects of NMDA receptor activation in the central nervous system. 4-DAP is also used to study the effects of glutamate on the cardiovascular system, as well as its effects on the regulation of cell growth and differentiation. Additionally, 4-DAP has been used to study the role of glutamate in the development of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

properties

IUPAC Name

(E)-4-(2,4-dichlorophenoxy)-1-(dimethylamino)pent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c1-9(12(17)6-7-16(2)3)18-13-5-4-10(14)8-11(13)15/h4-9H,1-3H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHLBTPPLHEZBM-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CN(C)C)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)/C=C/N(C)C)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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